2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid
Description
2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the heterocyclic ring. Thiazolidines are five-membered sulfur-containing rings with broad applications in medicinal chemistry, particularly as antimicrobial agents, enzyme inhibitors, and intermediates in drug synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability due to its strong C-F bonds and electron-withdrawing nature, making this compound a promising candidate for therapeutic development .
Structure
3D Structure
Properties
Molecular Formula |
C5H6F3NO2S |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO2S/c6-5(7,8)4-9-2(1-12-4)3(10)11/h2,4,9H,1H2,(H,10,11) |
InChI Key |
WJKBKOHUPXFCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chlorination-Cyclization-Hydrolysis Cascade
A patent detailing the synthesis of the analogous compound 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid (CN104672168A) offers a transferrable framework. The process involves:
-
Chlorination : Ethyl trifluoroacetoacetate reacts with sulfuryl chloride (SOCl) at −15°C to −5°C to form 2-chloro-trifluoroacetoacetate.
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Cyclization : The chlorinated intermediate undergoes ring closure with thioacetamide in ethanol, yielding a thiazole-ethyl ester.
-
Hydrolysis : Base-mediated saponification converts the ester to the carboxylic acid.
Adaptation for Thiazolidine Synthesis :
-
Replace thioacetamide with cysteamine (HS-CH-CH-NH) to form the saturated thiazolidine ring.
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Introduce reducing agents (e.g., NaBH) post-cyclization to hydrogenate the thiazole to thiazolidine.
Table 1: Comparative Reaction Conditions for Thiazole vs. Thiazolidine Synthesis
Direct Cyclization of Fluorinated β-Keto Acids
An alternative route involves condensing trifluoromethyl-β-keto acids with thiol-containing amines. For example:
-
Intermediate Preparation : Trifluoroacetoacetic acid is generated via hydrolysis of ethyl trifluoroacetoacetate.
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Ring Formation : Reacting the β-keto acid with 2-aminoethanethiol under acidic conditions (HCl, ethanol) forms the thiazolidine ring.
-
Purification : Crystallization from aqueous ethanol yields the carboxylic acid.
Critical Parameters :
-
Molar Ratio : A 1:1.05 ratio of β-keto acid to 2-aminoethanethiol minimizes dimerization.
-
Temperature : Maintaining 50–60°C prevents decarboxylation.
Mechanistic Insights and Byproduct Analysis
Chlorination Dynamics
Sulfuryl chloride selectively chlorinates the α-position of trifluoroacetoacetate via a radical mechanism. Over-chlorination (yielding 2,2-dichloro derivatives) is suppressed by controlling the SOCl:substrate ratio to 0.92–0.98:1.00.
Cyclization Stereoelectronic Effects
Thiazolidine ring closure proceeds through nucleophilic attack of the thiol group on the electrophilic carbonyl carbon, followed by intramolecular amine attack. The trifluoromethyl group’s electron-withdrawing nature accelerates this step but may destabilize intermediates, necessitating polar solvents like ethanol.
Hydrolysis Kinetics
Ester hydrolysis follows pseudo-first-order kinetics, with rate constants increasing at higher NaOH concentrations (10–15% w/v). Prolonged heating (>6h) risks decarboxylation, particularly for thiazolidine derivatives.
Optimization Strategies
Solvent Selection
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves chlorination efficiency by 12%.
-
Acid Scavengers : MgSO or molecular sieves prevent HCl-induced decomposition during cyclization.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% HPO/acetonitrile) shows ≥98.5% purity for optimized batches.
Thermal Properties
-
Melting Point : 163–165°C (lit. 179–184°C for thiazole analog).
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.
Industrial-Scale Considerations
Cost Efficiency
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-(trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid derivatives can inhibit the growth of Gram-positive bacteria and fungi such as Candida albicans . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidine derivatives. Notably, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The underlying mechanisms include induction of apoptosis and cell cycle arrest at critical checkpoints (e.g., G2/M phase) .
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection, potentially benefiting conditions like epilepsy or neurodegenerative diseases. Their ability to modulate neurotransmitter systems may contribute to their protective effects against neuronal damage .
Interaction with Biological Molecules
The compound has been investigated for its interactions with amino acids and nucleotides. For example, it reacts with trifluoroacetaldehyde to form stable thiazolidine derivatives that can influence cellular metabolism . Such interactions are crucial for understanding the biochemical pathways affected by these compounds.
Synthesis of Novel Derivatives
The synthesis of novel derivatives of this compound has been a focus area. These derivatives are being evaluated for enhanced biological activity and selectivity toward specific targets in disease pathways . The development of these compounds often involves multi-step synthetic strategies that optimize their pharmacological profiles.
Case Studies
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents enhance reactivity and antimicrobial efficacy due to increased electrophilicity .
- Steric Effects : Bulky substituents (e.g., isobutyl) improve lipophilicity but may reduce binding affinity in sterically constrained enzyme pockets .
- Stereochemistry : The (4R) configuration in certain analogs (e.g., ) demonstrates distinct biological activity, highlighting the importance of chirality in drug design .
Antimicrobial Activity
Antioxidant and Enzyme Inhibitory Activity
- Hydroxyphenyl Derivatives : 2-(2-Hydroxyphenyl)-thiazolidine-4-carboxylic acid demonstrates significant tyrosinase inhibition (IC₅₀ = 12.3 µM) and antioxidant capacity, attributed to free radical scavenging by the hydroxyl group .
- Methoxy-Substituted Analogs : 2-(4-Methoxyphenyl)-thiazolidine-4-carboxylic acid shows moderate activity, suggesting that electron-donating groups (EDGs) are less effective than EWGs in this context .
Analytical Methods
- HPLC-UV/MS: Methods developed for 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-thiazolidine-4-carboxylic acid (HPPTCA) highlight the importance of derivatization for detecting thiazolidine adducts in plasma . The trifluoromethyl group may require optimized mobile phases (e.g., acetonitrile gradients) for separation due to its hydrophobicity.
- FT-IR Spectroscopy : Thiazolidines with aryl substituents (e.g., nitro-phenyl) show distinct N-H stretching peaks at ~1570 cm⁻¹, useful for structural confirmation .
Biological Activity
2-(Trifluoromethyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for medicinal chemistry and agrochemical applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
The molecular formula of this compound is . Its structure features a thiazolidine ring with a carboxylic acid functional group, which contributes to its solubility and reactivity in various biological systems.
Anticancer Properties
Research has demonstrated that derivatives of thiazolidine exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF7), colon (HCT116), and glioblastoma cells .
Case Study:
In a study by Da Silva et al., thiazolidin-4-ones derived from this compound were evaluated for their cytotoxic effects against glioblastoma multiforme cells. The results indicated that certain derivatives exhibited potent antitumor effects by decreasing cell viability significantly .
Enzyme Inhibition
The compound has been identified as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and cancer metastasis. Dysregulation of MMPs is linked to various pathological conditions, including arthritis and cancer. By inhibiting these enzymes, this compound may contribute to therapeutic strategies aimed at managing these diseases.
Interaction with Cellular Nucleophiles
Trifluoroacetaldehyde, a precursor to this thiazolidine derivative, has been shown to react with cellular nucleophiles such as amino acids and nucleotides. This interaction leads to the formation of stable adducts, indicating potential pathways for the synthesis of cysteine prodrugs and other therapeutic agents .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
